1,5-Pentanedithiol
Overview
Description
. It is characterized by the presence of two thiol groups (-SH) attached to a five-carbon chain. This compound is known for its strong odor and is used in various chemical applications due to its reactivity.
Mechanism of Action
Target of Action
1,5-Pentanedithiol, a chemical compound with the formula HS(CH2)5SH , is primarily used in the polymer industry. It serves as a cross-linker in the preparation of colloidal Au/Ag multilayer films . It also acts as a derivatization reagent in the determination of organoarsenic compounds in fish by GC-MS analysis .
Mode of Action
The mode of action of this compound is largely dependent on its role as a cross-linker or derivatization reagent. As a cross-linker, it forms bonds between polymer chains, enhancing the material’s stability and resistance to chemical and physical stress . As a derivatization reagent, it reacts with organoarsenic compounds, facilitating their detection and analysis .
Biochemical Pathways
It’s known that the compound can be produced from sustainable sources like furfural . The production process involves the use of layered double hydrotalcite (LDH)-derived catalysts in the form of mixed metal oxides (MMO) and specific reaction conditions .
Result of Action
The result of this compound’s action is the formation of stable and resistant materials when used as a cross-linker . When used as a derivatization reagent, it enables the detection and analysis of organoarsenic compounds .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the efficiency of its use as a cross-linker can be affected by the temperature and pH of the reaction environment. Additionally, the presence of other chemicals can also influence its reactivity and effectiveness .
Biochemical Analysis
Biochemical Properties
1,5-Pentanedithiol plays a significant role in biochemical reactions due to its two thiol groups, which can form strong bonds with metals and other biomolecules. It is often used as a cross-linker in the preparation of colloidal gold and silver multilayer films . In biochemical contexts, this compound can interact with enzymes and proteins that have active sites containing metal ions, such as zinc or iron. These interactions can lead to the formation of stable complexes, which can influence the activity of the enzymes and proteins involved .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are multifaceted. This compound can influence cell function by interacting with cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of enzymes involved in redox reactions, thereby affecting the cellular redox state. Additionally, its ability to form complexes with metal ions can impact metal homeostasis within cells, influencing processes such as DNA synthesis and repair .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism is the formation of disulfide bonds with cysteine residues in proteins, leading to changes in protein structure and function. This can result in the inhibition or activation of enzyme activity, depending on the specific protein involved. Furthermore, this compound can bind to metal ions in the active sites of enzymes, altering their catalytic properties and affecting downstream biochemical pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. This compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and air. Long-term studies have shown that this compound can have lasting effects on cellular function, particularly in terms of enzyme activity and metal ion homeostasis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it can act as a protective agent by maintaining metal ion homeostasis and supporting antioxidant defenses. At high doses, this compound can exhibit toxic effects, including oxidative stress and disruption of cellular metabolism. These adverse effects are often dose-dependent and can lead to significant physiological changes in animal models .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to sulfur metabolism. It can interact with enzymes such as thiolases and dehydrogenases, influencing the levels of various metabolites. Additionally, this compound can affect metabolic flux by modulating the activity of enzymes involved in redox reactions and metal ion homeostasis .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can influence its localization and accumulation in specific cellular compartments. For example, this compound can bind to metal ions and be transported to organelles such as mitochondria, where it can exert its biochemical effects .
Subcellular Localization
The subcellular localization of this compound is influenced by its interactions with targeting signals and post-translational modifications. This compound can be directed to specific compartments or organelles, such as the mitochondria or the nucleus, where it can affect various biochemical processes. The localization of this compound can also impact its activity and function, as it may interact with different sets of biomolecules in different cellular environments .
Preparation Methods
1,5-Pentanedithiol can be synthesized through several methods. One common synthetic route involves the reaction of 1,5-dibromopentane with sodium hydrosulfide (NaHS) in a polar solvent like ethanol. The reaction proceeds as follows:
Br-(CH2)5-Br+2NaHS→HS-(CH2)5-SH+2NaBr
In industrial settings, this compound can be produced by the hydrogenation of glutaric acid derivatives . This method is advantageous due to its scalability and cost-effectiveness.
Chemical Reactions Analysis
1,5-Pentanedithiol undergoes various chemical reactions, primarily due to the presence of its thiol groups. Some of the notable reactions include:
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Oxidation: : The thiol groups can be oxidized to form disulfides. For example, oxidation with hydrogen peroxide (H2O2) yields 1,5-pentanedisulfide.
2HS-(CH2)5-SH+H2O2→HS-(CH2)5-S-S-(CH2)5-SH+2H2O
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Substitution: : The thiol groups can participate in nucleophilic substitution reactions. For instance, reacting with alkyl halides can form thioethers.
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Reduction: : The compound can be reduced to form corresponding thiolates under basic conditions.
Scientific Research Applications
1,5-Pentanedithiol has a wide range of applications in scientific research:
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Chemistry: : It is used as a cross-linking agent in the preparation of colloidal gold and silver multilayer films . This property is particularly useful in the field of nanotechnology.
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Biology: : The compound is used in the derivatization of organoarsenic compounds for gas chromatography-mass spectrometry (GC-MS) analysis .
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Medicine: : Its ability to bind heavy metals makes it useful in the development of chelation therapies for heavy metal poisoning.
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Industry: : It is employed in the synthesis of polymeric materials and as a reagent in various organic synthesis processes .
Comparison with Similar Compounds
1,5-Pentanedithiol can be compared with other dithiols such as:
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1,6-Hexanedithiol: : Similar to this compound but with a six-carbon chain. It has similar reactivity but different physical properties due to the longer carbon chain .
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1,4-Butanedithiol: : This compound has a shorter four-carbon chain, leading to differences in reactivity and applications .
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1,8-Octanedithiol: : With an eight-carbon chain, this compound is used in applications requiring longer chain dithiols .
This compound is unique due to its optimal chain length, which provides a balance between reactivity and physical properties, making it suitable for a wide range of applications.
Properties
IUPAC Name |
pentane-1,5-dithiol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12S2/c6-4-2-1-3-5-7/h6-7H,1-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMTUBAIXCBHPIZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCS)CCS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40239150 | |
Record name | 1,5-Pentanedithiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40239150 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
928-98-3 | |
Record name | 1,5-Pentanedithiol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=928-98-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,5-Pentanedithiol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000928983 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,5-Pentanedithiol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51699 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,5-Pentanedithiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40239150 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Pentane-1,5-dithiol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.996 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1,5-PENTANEDITHIOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R8RC3Q7T1W | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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